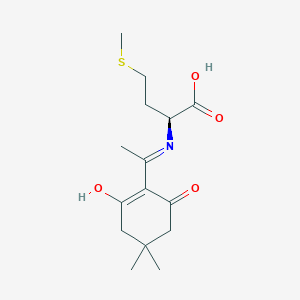

Dde-L-Met-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROHMVCMFKTMJY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Deprotection Strategies for Dde L Met Oh in Multi Step Syntheses

Challenges and Mitigation Strategies for Dde Deprotection in Complex Peptide Architectures

Protecting Group Migration Considerations

The Dde protecting group, while generally stable to Fmoc deprotection conditions (typically 20% piperidine (B6355638) in DMF), has been observed to exhibit a tendency to migrate. This migration can occur as an intramolecular or intermolecular reaction between peptides on the same resin bead nih.govcapes.gov.br. Specifically, an unprotected ε-amino group of lysine (B10760008) can acquire the Dde protection from another ε-amino group or even from an α-amino group nih.govcapes.gov.brresearchgate.net. This phenomenon is exacerbated during Fmoc removal with piperidine and subsequent washing steps nih.govcapes.gov.brresearchgate.net. The presence of piperidine in the reaction medium can accelerate this side reaction, likely due to the formation of an unstable piperidine-Dde adduct nih.govcapes.gov.br.

To mitigate Dde migration, alternative Fmoc cleavage reagents or shorter reaction times with standard reagents have been explored. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage, at a low concentration (2%) and for short durations (3 x 3 min), has been shown to prevent Dde rearrangement nih.govcapes.gov.br. More sterically hindered Dde variants, such as ivDde, have also been developed, offering greater resistance to piperidine and a reduced tendency for N→N′-intramolecular migration compared to the standard Dde group researchgate.netiris-biotech.de. Studies have indicated that Dde shows strong scrambling behavior, while ivDde does not cause scrambling under similar conditions iris-biotech.de.

While the primary concern for Dde migration is typically associated with lysine side chains, the principles of protecting group stability and potential for rearrangement are general. In the context of Dde-L-Met-OH, the focus is less on the migration of the Dde group itself to other sites on the methionine residue (as methionine does not possess a free amino group that would readily accept Dde) and more on the stability of the Dde-protected amino group under various deprotection and coupling conditions that might be employed during a multi-step synthesis. The fundamental issue is ensuring the Dde group remains attached to the intended amino group throughout the synthesis until its selective removal.

Prevention of Methionine Oxidation during Deprotection

Methionine is particularly susceptible to oxidation at its sulfur atom, readily forming methionine sulfoxide (B87167) and, under more vigorous conditions, methionine sulfone researchgate.netnottingham.ac.uk. This oxidation can occur during various stages of peptide synthesis, including deprotection steps. The common reagent for Dde deprotection, hydrazine (B178648), while effective for cleaving the Dde group, can potentially contribute to or be a source of oxidative stress if not handled properly or if other sensitive residues are present uci.edu.

To prevent the oxidation of methionine residues during Dde deprotection, several strategies have been employed in peptide synthesis protocols. A widely adopted method involves the addition of ammonium (B1175870) iodide to the reaction mixture when methionine is present uci.edu. Ammonium iodide acts as a scavenger, helping to protect the methionine sulfur from oxidation. The protocol suggests adding approximately 250 mg of ammonium iodide to the deprotection solution for a typical synthesis scale. The Dde deprotection itself is commonly performed using 2% hydrazine in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for a defined period, often around 15-30 minutes uci.edugoogleapis.comwhiterose.ac.uk.

Another common method for Dde deprotection utilizes hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of imidazole (B134444) in N-methyl-2-pyrrolidone (NMP) whiterose.ac.uk. This method is also effective for cleaving the Dde group and is considered a standard procedure.

Comparative Deprotection Efficiencies and Conditions

While specific comparative data tables for this compound deprotection are not explicitly detailed in the provided search results, general trends for Dde and its analogues can be inferred, which are relevant to the stability of the Dde group on any amino acid, including methionine.

| Protecting Group | Stability to 20% Piperidine/DMF | Tendency for Migration to Lysine | Typical Deprotection Reagent | Notes |

| Dde | Stable | High | Hydrazine, NH₂OH/Imidazole | Prone to migration, especially with piperidine. Requires careful monitoring during deprotection. |

| ivDde | Stable | Low | Hydrazine, NH₂OH/Imidazole | More stable and less prone to migration than Dde. |

| ivDmb | Stable | Very Low | Hydrazine, NH₂OH/Imidazole | Offers excellent resistance to migration; considered a robust alternative. |

The successful synthesis of peptides containing methionine requires a vigilant approach to protecting group chemistry. By understanding the potential for Dde migration and implementing strategies to prevent methionine oxidation, such as the use of scavengers like ammonium iodide during hydrazine-mediated deprotection, researchers can achieve high-purity peptide products.

Compound List:

this compound (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-Methionine)

Fmoc (9-fluorenylmethyloxycarbonyl)

Lysine

Methionine (Met)

Piperidine

Hydrazine

Ammonium iodide

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Imidazole

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

ivDmb (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

Applications of Dde L Met Oh in Advanced Peptide and Biomolecular Synthesis

Role of Dde-L-Met-OH in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the stepwise assembly of amino acids into a peptide chain requires the temporary masking of reactive functional groups to prevent unwanted side reactions. iris-biotech.de The Dde group, when attached to the alpha-amino group of L-methionine (forming this compound), provides an essential tool for advanced synthesis protocols. It is part of a class of cyclohexylidene-derived protecting groups that are removed by dilute hydrazine (B178648), offering an alternative to acid-labile (like Mtt and Mmt) or other specialized protecting groups. iris-biotech.de This allows for precise, on-resin modifications of a growing peptide chain.

The synthesis of a peptide on a solid support begins with the attachment of the first amino acid to an insoluble resin. peptide.com When a specific strategy calls for N-terminal modification or inverse synthesis, a building block like this compound can be utilized. An alternative approach, known as inverse solid-phase peptide synthesis (ISPPS), involves attaching an amino acid t-butyl ester to a Dde-functionalized resin through its free amino group. nih.gov After this initial attachment, the synthesis proceeds in the N-to-C direction. nih.gov The t-butyl carboxyl protecting group is removed with TFA, and subsequent peptide coupling cycles are performed. nih.gov The final protected peptide can then be cleaved from the Dde resin using a dilute hydrazine solution. nih.gov This strategy is valuable for producing amino-terminated peptides where both the side chains and the carboxyl terminus can remain protected or be selectively deprotected. nih.gov

While the Dde group is robust, some studies have noted its potential for partial loss during the synthesis of long sequences or migration during the piperidine-mediated deprotection of other residues, a phenomenon known as "scrambling". iris-biotech.denih.gov To address this, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed, which shows greater stability. iris-biotech.depeptide.com

| Protecting Group | Structure Type | Stable To | Removed By |

|---|---|---|---|

| Fmoc | Fluorenyl-based | TFA, Hydrazine | 20% Piperidine (B6355638) in DMF |

| tBu (tert-Butyl) | Alkyl | Piperidine, Hydrazine | 95% TFA |

| Dde | Cyclohexylidene-derived | TFA, Piperidine | 2% Hydrazine in DMF |

| ivDde | Cyclohexylidene-derived | TFA, Piperidine | 2% Hydrazine in DMF |

| Mtt (Methyltrityl) | Trityl-based | Piperidine, Hydrazine | 1% TFA in DCM |

The primary advantage of the Dde protecting group is its ability to be selectively removed while the peptide remains attached to the solid support and other protecting groups (like tBu, Trt, and Pbf) remain intact. This unmasks a specific primary amine on the peptide chain, making it available for a wide range of chemical modifications. iris-biotech.de This strategy is fundamental for synthesizing peptides with specific labels, branches, or cyclic structures.

Once the Dde group is removed with 2% hydrazine, the newly freed amine can be reacted with various agents. iris-biotech.depeptide.com This enables the site-specific incorporation of:

Fluorescent Dyes: For tracking peptide location and interactions in biological systems. iris-biotech.denih.gov

Biotin Tags: Used for affinity purification and detection. nih.gov

Other Biomolecules: Such as lipids, carbohydrates, or even other peptides to create complex conjugates. nih.gov

This approach has been successfully used to synthesize a variety of modified peptides, including branched peptides, TASP (Template-Assembled Synthetic Proteins) molecules, and ubiquitinated peptides. The progress of Dde removal can be conveniently monitored by spectrophotometry, as the cleavage by-product, an indazole derivative, absorbs strongly at 290 nm. iris-biotech.de

This compound as a Component of Cleavable Linkers in Chemical Biology

Beyond its role as a protecting group for amino acids, the Dde functional group is a key component in the design of cleavable linkers. iris-biotech.deiris-biotech.de These linkers are bifunctional molecules that connect two different chemical entities, with the crucial feature of having a specific breaking point that can be cleaved under defined conditions. iris-biotech.deiris-biotech.de The Dde group's stability to acidic and basic conditions, combined with its selective cleavage by hydrazine, makes it an ideal connective element in linkers designed for biological applications. iris-biotech.deaxispharm.com

Dde-based linkers are designed to be bifunctional, with the Dde group serving as the cleavable unit. iris-biotech.de Typically, one end of the linker contains the Dde moiety, while the other end has a functional group ready for conjugation, such as an azide for click chemistry, a carboxyl group for amide bond formation, or a biotin molecule. iris-biotech.detum.de These linkers can be incorporated during SPPS onto a deprotected N-terminus or a side-chain amine. iris-biotech.deiris-biotech.de The synthesis of these linkers allows for the creation of versatile tools for temporarily joining molecules. iris-biotech.de For example, a Dde linker can be used to attach a solubilizing tag, like an oligo-lysine chain, to a hydrophobic peptide, facilitating its synthesis and purification; the tag is then removed by hydrazine cleavage. iris-biotech.de

A prominent application of Dde-based cleavable linkers is in affinity purification, a technique used to isolate a specific protein from a complex mixture. iris-biotech.dethermofisher.com In a "catch-and-release" strategy, a Dde linker containing a biotin tag is attached to a probe molecule that targets a specific protein. iris-biotech.de The entire complex is then captured on a solid support coated with streptavidin (which binds strongly to biotin). iris-biotech.de After washing away non-specific proteins, the Dde linker is cleaved with hydrazine, releasing the target protein for analysis while the probe and biotin tag remain bound to the support. iris-biotech.deiris-biotech.de

This method of reversible labeling is also valuable for other applications in chemical proteomics. nih.govspringernature.com For instance, trifunctional reagents containing a Dde cleavable linker, a photoreactive group, and a succinimide ester can be conjugated to peptides. nih.gov These modified peptides can then be cross-linked to their protein receptors. After isolation, the Dde linker is cleaved, and the released peptide fragments can be identified by mass spectrometry, helping to map protein-protein interaction sites. nih.gov Studies have shown that Dde-based linkers perform well in LC-MS/MS analysis, with cleavage rates often exceeding 95% after treatment with hydrazine. nih.gov

| Cleavage Reagent | Typical Concentration | Monitoring Method | Wavelength (nm) |

|---|---|---|---|

| Hydrazine Monohydrate in DMF | 2% | Spectrophotometry | 290 |

| Hydroxylamine (B1172632)/Imidazole (B134444) in NMP | Varies | Spectrophotometry | 290 |

The utility of the Dde group extends to the synthesis of non-natural oligomers like peptoids and other peptidomimetics. nih.govrsc.org Peptoids are a class of peptide mimics with side chains attached to the backbone nitrogen atoms rather than the α-carbon. In peptoid synthesis, the Dde group provides orthogonal protection for primary amines, which is compatible with the commonly used acid-cleavable N-Boc protecting group. rsc.org

A key application is in the creation of peptoids containing both lysine-type (with a primary amine side chain) and arginine-type (with a guanidinium side chain) residues. rsc.org Researchers have developed a method where a Dde-protected amine monomer is incorporated into a growing peptoid chain. rsc.org After the full peptoid is assembled on-resin, the Dde group is selectively removed with 2% hydrazine. rsc.org This exposes a specific amine, which can then be converted into a guanidinium group using pyrazole-1-carboxamide, while other Boc-protected amines remain unaffected. rsc.org This strategy allows for the precise placement of different functional groups within the peptoid sequence, enabling the synthesis of complex linear and cyclic structures with tailored biological activities. rsc.org

Utilization in Segment Condensation and Ligation Strategies

Segment condensation and native chemical ligation (NCL) are powerful techniques that enable the total chemical synthesis of large peptides and small proteins by joining smaller, purified peptide fragments. peptide.comnih.gov The success of these strategies hinges on the precise control of reactive groups, which is achieved through an orthogonal protecting group scheme.

In this context, this compound could theoretically be employed as a building block for the N-terminus of a peptide segment. In a multi-segment synthesis strategy, it is often necessary to use different protecting groups for the N-termini of various fragments to direct the order of ligation. For instance, while one segment might possess a free N-terminus for an immediate ligation reaction, another might require a temporary N-terminal protecting group that can be removed without disturbing other protecting groups on the peptide.

The Dde group is orthogonal to the commonly used Nα-Fmoc and Nα-Boc groups, as well as most acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). sigmaaldrich.com A peptide segment could be synthesized beginning with this compound. Following the completion of the segment's assembly and purification, the Dde group can be selectively cleaved with 2% hydrazine in DMF to expose the N-terminal methionine amine. This newly liberated amine is then available to participate in a condensation reaction with the C-terminal carboxyl group of another peptide fragment or a ligation reaction. This approach would be particularly valuable in a convergent synthesis plan where multiple fragments are assembled and then strategically combined.

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability Towards |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amine | 20% Piperidine in DMF | TFA, Hydrazine |

| Boc (tert-butyloxycarbonyl) | α-Amine / Side Chains | Strong Acid (e.g., TFA) | Piperidine, Hydrazine |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | α-Amine / Side-Chain Amine | 2% Hydrazine in DMF | TFA, Piperidine |

| tBu (tert-butyl) | Side-Chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Piperidine, Hydrazine |

| Trt (Trityl) | Side-Chain Amine/Thiol | Mild Acid (e.g., 1-2% TFA in DCM) | Piperidine, Hydrazine |

Development of Novel Peptide and Protein Conjugates Incorporating this compound

Peptide and protein conjugates are created by covalently attaching other molecules, such as fluorophores, drugs, lipids, or polymers, to a peptide backbone. This modification can enhance therapeutic efficacy, improve pharmacokinetic properties, or enable biological imaging. Site-specific conjugation requires the selective deprotection of a single functional group among many.

The use of this compound provides a potential strategy for N-terminal-specific conjugation. In a typical synthesis, the final N-terminal Fmoc group is removed, and conjugation is performed on the free α-amine. However, if the peptide contains other primary amines, such as the ε-amino group of lysine (B10760008), that need to remain protected, a different strategy is required.

A synthetic plan could involve the use of this compound as the N-terminal residue, while internal lysine residues are protected with an acid-labile group like Boc. After the full peptide is assembled on a solid support, the Dde group could be selectively removed with hydrazine, leaving the Boc-protected lysine side chains intact. rsc.org The exposed N-terminal α-amine of the methionine residue would then be the sole site available for conjugation. This ensures the attachment of the desired molecule occurs at a precise location, yielding a homogeneous product. The thioether side chain of methionine is generally non-reactive under common conjugation conditions, although care must be taken to avoid oxidative environments that could form methionine sulfoxide (B87167). biotage.com

| Conjugation Site | Required Amino Acid | Orthogonal Protecting Group Strategy | Example Application |

|---|---|---|---|

| N-Terminus (α-Amine) | Any (e.g., Methionine) | Use of Nα-Dde on the N-terminal residue (e.g., this compound) with side-chain Boc/tBu protection. | Attachment of a PEG chain to improve circulation half-life. |

| Side-Chain Amine (ε-Amine) | Lysine, Ornithine | Use of Fmoc-Lys(Dde)-OH; selective Dde removal exposes the side chain for conjugation. | Labeling with a fluorescent dye for imaging studies. |

| Side-Chain Thiol | Cysteine | Selective deprotection of a Trt or Mmt group on the Cys side chain. | Attachment of a cytotoxic drug via a maleimide linker. |

| Side-Chain Carboxyl | Aspartic Acid, Glutamic Acid | Use of Asp/Glu with an allyl (Alloc) ester; selective deprotection with Pd(0). | Formation of side-chain lactam bridges for cyclization. |

Analytical Methodologies for Research Characterization of Dde L Met Oh and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the real-time monitoring of reactions and for gaining insights into the three-dimensional structure of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Dde Cleavage Monitoring

UV-Vis spectroscopy is a powerful tool for monitoring the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The removal of the Dde group is typically achieved by treatment with a mild solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comresearchgate.net This cleavage reaction yields a chromophoric indazole byproduct that exhibits strong absorbance in the UV region. sigmaaldrich.com

The progress of the deprotection reaction can be conveniently followed by monitoring the increase in absorbance at approximately 290 nm. sigmaaldrich.comrsc.org This spectrophotometric monitoring allows for the determination of the reaction's endpoint, ensuring complete removal of the protecting group before the next step in peptide synthesis. sigmaaldrich.com The selection of a 2% hydrazine solution is common, as higher concentrations can potentially lead to undesirable side reactions. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Monitoring Dde Cleavage

| Analyte | Wavelength (λmax) | Application |

| Indazole byproduct | ~290 nm | Monitoring the cleavage of the Dde protecting group |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy in Peptide Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for the characterization of Dde-L-Met-OH, providing information about its functional groups. The FTIR spectrum of a protected amino acid like this compound will display characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key vibrational bands expected in the FTIR spectrum of this compound include the stretching vibrations of the carboxylic acid O-H group, the C=O stretches of both the carboxylic acid and the dione (B5365651) moiety of the Dde group, and the C-N stretching vibrations. The presence of the sulfur atom in the methionine side chain can also be identified by specific, though often weaker, vibrational modes. By comparing the spectrum of this compound to that of unprotected L-methionine, the successful installation of the Dde protecting group can be confirmed by the appearance of the characteristic peaks of the Dde group and the shift of the N-H vibrational bands.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | ~3300 (shifted/absent due to protection) |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Dde group) | Stretching | ~1725 and ~1680 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-N | Stretching | 1250-1020 |

| C-S | Stretching | 700-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide valuable information on the connectivity of atoms and the spatial arrangement of the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals for the protons of the methionine backbone and side chain, as well as the protons of the Dde protecting group, would be observed. The chemical shifts of the α-proton and the protons of the methylene (B1212753) groups in the methionine side chain would be particularly informative. Comparison of these shifts to those of unprotected L-methionine can reveal the electronic effects of the Dde group.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the Dde group and the carboxylic acid, as well as the α-carbon of the methionine residue, are key indicators of the molecular structure. Conformational preferences of the molecule in solution can be inferred from the analysis of coupling constants and through-space interactions observed in two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the L-Methionine Moiety

| Atom | ¹H Chemical Shift (ppm, in D₂O) | ¹³C Chemical Shift (ppm, in D₂O) |

| α-CH | ~3.86 | ~56.6 |

| β-CH₂ | ~2.20 | ~32.4 |

| γ-CH₂ | ~2.63 | ~31.5 |

| S-CH₃ | ~2.14 | ~16.6 |

| COOH | - | ~177.1 |

Note: The chemical shifts for this compound would be expected to show variations from these values for unprotected L-methionine due to the presence of the Dde protecting group.

Mass Spectrometry-Based Characterization in Peptide Synthesis Research

Mass spectrometry is an essential analytical tool in peptide research, enabling the precise determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺ or other adducts. The high accuracy of mass determination in ESI-MS allows for the confident confirmation of the molecular formula of this compound.

Fragmentation of the parent ion can be induced in the mass spectrometer to obtain structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and fragments related to the methionine side chain and the Dde protecting group. Analysis of these fragment ions helps to confirm the structure of the molecule. For instance, a common fragmentation pathway for protonated amino acids involves the neutral loss of formic acid (HCOOH) or the loss of the entire carboxylic acid group. nih.gov

Table 4: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 314.14 | Protonated molecular ion |

| [M+Na]⁺ | 336.12 | Sodium adduct |

| [M-H₂O+H]⁺ | 296.13 | Loss of water |

| [M-COOH+H]⁺ | 268.15 | Loss of the carboxylic acid group |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of peptides and related compounds. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions.

A MALDI-TOF mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution and mass accuracy of TOF analyzers provide confident identification of the compound. While MALDI is generally a soft ionization technique, some in-source decay or post-source decay fragmentation can occur, providing structural information. The fragmentation of this compound in MALDI-TOF would likely involve cleavage of the bonds in the methionine side chain and the Dde protecting group. The oxidation of the methionine residue to methionine sulfoxide (B87167) (+16 Da) is a common modification that can be readily detected by mass spectrometry. shimadzu.comnih.gov

Table 5: Expected MALDI-TOF MS Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 314.14 | Protonated molecular ion |

| [M+Na]⁺ | 336.12 | Sodium adduct |

| [M+K]⁺ | 352.10 | Potassium adduct |

| [M+O+H]⁺ | 330.14 | Protonated methionine sulfoxide form |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the quantitative assessment of its purity. These techniques exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dde-protected amino acids. nih.gov Among its various modes, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for these compounds due to their moderate polarity. hplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. hplc.eu

The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. This compound, with its hydrophobic Dde group and the methionine side chain, interacts with the C18 stationary phase. By gradually increasing the concentration of the organic modifier in the mobile phase (a technique known as gradient elution), the compound is eluted from the column. nih.gov Its purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. creative-proteomics.comresearchgate.net A pure compound will ideally show a single, sharp peak. creative-proteomics.com

Detection is commonly performed using a UV detector, as the Dde group possesses a strong chromophore. The amide bond within the peptide structure also allows for detection at wavelengths around 220 nm. creative-proteomics.com The selection of a C18 column is a standard choice for peptide and amino acid derivative analysis, providing a good balance of retention and resolution. creative-proteomics.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Analyte-specific, e.g., ~15-20 minutes |

Advanced Techniques for Investigating Conformational Aspects in Solution and Solid State

Beyond identity and purity, understanding the three-dimensional structure or conformation of this compound and its derivatives is crucial, as it influences their reactivity and interaction with other molecules. Advanced spectroscopic and diffraction techniques are employed for these investigations.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of chiral molecules, such as amino acids and peptides, in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org While a single amino acid derivative like this compound does not have a defined secondary structure in the same way a peptide does, CD spectroscopy can provide valuable information about its solution-state conformation and how it might change in different solvent environments or upon binding to other molecules. cornell.edunih.gov

Table 2: Representative CD Spectroscopy Data for a Hypothetical Peptide Containing this compound

| Conformation | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| α-Helix | 222 | -30,000 |

| 208 | -32,000 | |

| 192 | +60,000 | |

| β-Sheet | 217 | -18,000 |

| 195 | +25,000 | |

| Random Coil | 198 | -20,000 |

For this compound, an X-ray crystal structure would reveal the exact conformation of the Dde protecting group relative to the methionine backbone, the torsion angles of the chemical bonds, and how the molecules pack together in the crystal lattice. This solid-state structural information is invaluable for computational modeling and for understanding the fundamental stereochemical properties of the compound. bibliotekanauki.pl

Table 3: Example of Data Obtained from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. |

| Resolution (Å) | A measure of the level of detail in the electron density map. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Atomic Coordinates | The (x, y, z) coordinates for each non-hydrogen atom in the molecule. |

Research Directions and Future Perspectives for Dde L Met Oh in Chemical and Biomolecular Research

Exploration of Dde-L-Met-OH in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry relies on the rapid synthesis of large libraries of diverse compounds for screening purposes. This compound can be a valuable component in such libraries, particularly for peptides where specific modifications at methionine residues are desired. The orthogonal deprotection of the Dde group allows for selective functionalization of methionine within a peptide library. This can lead to the generation of libraries with varied side-chain modifications at the methionine position, which can be screened for novel biological activities or material properties. The Dde/Fmoc strategy is well-established for synthesizing branched, cyclic, and side-chain modified peptides, with over 200 publications citing its use sigmaaldrich.com. This indicates a strong foundation for exploring similar strategies with this compound in library synthesis.

Potential in the Synthesis of Biologically Active Peptides and Modified Proteins

Methionine residues in peptides and proteins are susceptible to oxidation, which can alter their structure and function. Incorporating this compound could offer a strategy to protect the methionine residue during synthesis, allowing for controlled introduction of modifications or preventing unwanted oxidation. After peptide assembly, the Dde group can be selectively removed, enabling site-specific conjugation or modification of the methionine residue. This could be crucial for synthesizing peptide therapeutics with enhanced stability or specific targeting capabilities, or for creating modified proteins for research purposes. The Dde protecting group's stability to standard Fmoc/Boc deprotection conditions sigmaaldrich.comnih.govpeptide.comorganic-chemistry.org and its selective removal with hydrazine (B178648) sigmaaldrich.compeptide.comcd-bioparticles.netnih.gov make it suitable for complex synthetic routes.

Enzymatic Modifications and Biocatalytic Applications of Methionine Derivatives in Chemical Synthesis

While the focus of Dde protection is chemical, the broader field of methionine derivative modification increasingly involves biocatalysis. Enzymes like O-acetyl-l-homoserine sulfhydrolases (OAHS) can synthesize L-methionine analogues from L-homocysteine and organic thiols uni-freiburg.denih.govresearchgate.net. Furthermore, enzymes such as chloroperoxidase can catalyze the stereoselective oxidation of methionine derivatives to sulfoxides cdnsciencepub.com. Although direct enzymatic deprotection of the Dde group is not commonly reported, the development of "deprotectase" biocatalysts for other protecting groups like Cbz and t-butyl esters highlights the potential for future biocatalytic applications in deprotection strategies rsc.orgnih.govrsc.org. The synthesis of various sulfur amino acids can be facilitated by enzymes like L-methionine γ-lyase kyoto-u.ac.jp. The integration of this compound into chemo-enzymatic strategies could offer novel pathways for creating complex biomolecules.

Integration of this compound in Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide production proteogenix.sciencevapourtec.comiris-biotech.de. The Dde protecting group's compatibility with Fmoc/t-Bu chemistry, which is standard in automated SPPS, makes this compound a suitable building block for these platforms sigmaaldrich.comnih.govnih.gov. The ability to selectively deprotect the Dde group on-resin allows for site-specific modifications without interrupting the automated synthesis cycle. This is critical for generating libraries or complex peptides with multiple modifications. The development of automated allyl deprotection systems google.com also showcases the potential for integrating various orthogonal protecting groups into automated workflows. The Dde group's stability to standard Fmoc deprotection reagents (like piperidine) and TFA sigmaaldrich.compeptide.comorganic-chemistry.org is key to its utility in automated synthesis.

Theoretical and Computational Approaches for Optimizing Dde-Mediated Syntheses

Computational chemistry plays a vital role in understanding reaction mechanisms and optimizing synthetic protocols. Density Functional Theory (DFT) calculations can elucidate the mechanisms of Dde protection and deprotection, as well as potential side reactions like Dde migration researchgate.netnih.govnih.gov. By studying transition states and reaction energetics, computational methods can help predict the optimal conditions for this compound coupling and deprotection, minimizing undesired side reactions and maximizing yields. Such theoretical insights are invaluable for refining synthetic strategies involving this compound, especially in complex automated synthesis or combinatorial library generation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Dde-L-Met-OH, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) protocols, utilizing Fmoc/t-Bu chemistry. To ensure reproducibility:

- Document reagent stoichiometry, reaction times, and purification steps (e.g., HPLC gradients).

- Validate intermediate products via LC-MS and H/C NMR spectroscopy.

- Cross-reference protocols with literature on analogous protected amino acids to identify critical parameters (e.g., deprotection efficiency of the Dde group using hydrazine) .

- Data Table :

| Step | Parameter | Typical Value | Validation Method |

|---|---|---|---|

| Coupling | Reagent (e.g., HBTU) | 3 equiv | LC-MS retention time |

| Deprotection | Hydrazine concentration | 2% v/v | H NMR (disappearance of Dde peaks) |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (210–220 nm) using a C18 column and water/acetonitrile gradient. Calculate purity via peak integration (>95% acceptable for most studies).

- Structure :

- H/C NMR for backbone conformation and Dde group integrity.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- FT-IR to confirm functional groups (e.g., C=O stretch of the Dde group at ~1650 cm).

- Include raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–10) and incubate this compound at 25°C, 37°C, and 50°C.

Sample aliquots at timed intervals (0, 24, 48, 72 hrs) for HPLC analysis.

Quantify degradation products (e.g., free methionine) via calibration curves.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions, with post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons.

- Contradiction Mitigation : Pre-register protocols to minimize bias and document deviations rigorously .

Q. What methodologies are recommended for resolving contradictions in reported data on the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published coupling efficiencies, categorizing studies by:

- Activation reagents (e.g., HATU vs. DIC/Oxyma).

- Solvent systems (DMF vs. DCM).

- Temperature and reaction time.

- Experimental Replication : Reproduce conflicting studies under controlled conditions, ensuring identical reagent batches and equipment calibration.

- Data Harmonization : Use standardized metrics (e.g., coupling yield % by LC-MS) and report confidence intervals to quantify variability .

Q. How should researchers manage metadata to ensure long-term usability of this compound experimental data?

- Methodological Answer :

- Metadata Requirements :

- Instrument calibration logs (e.g., NMR spectrometer frequency).

- Batch numbers for reagents and solvents.

- Environmental conditions (humidity, temperature).

- Documentation Tools : Use FAIR-aligned templates (e.g., Helmholtz Metadata Collaboration guidelines) to encode metadata in machine-readable formats (XML/JSON) .

- Data Repositories : Deposit raw datasets in discipline-specific repositories (e.g., Zenodo) with DOIs for persistent access .

Guidelines for Addressing Methodological Challenges

- Contradiction Analysis : Apply triangulation by combining quantitative (e.g., HPLC yields) and qualitative (e.g., side-reaction observations) data to identify root causes of discrepancies .

- Experimental Optimization : Use factorial design (e.g., Box-Behnken) to explore interactions between variables (pH, temperature, reagent equivalents) and identify optimal synthesis conditions .

- Ethical Reporting : Disclose limitations (e.g., batch-to-batch reagent variability) and avoid overgeneralizing findings beyond tested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.